molecular formula C11H7ClN2O3S B1414775 2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1082168-15-7

2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1414775
CAS No.: 1082168-15-7
M. Wt: 282.7 g/mol
InChI Key: VJACERFCHOATIV-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid is a chemical compound that features a thiazole ring substituted with a 4-chlorobenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the acylation of a thiazole derivative with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorobenzoyl group or to modify the thiazole ring.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated products or modified thiazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group at the 5-position.

    2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

    2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-methyl ester: The carboxylic acid group is replaced with a methyl ester group.

Uniqueness

2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a 4-chlorobenzoyl group and a carboxylic acid group makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3S/c12-7-3-1-6(2-4-7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJACERFCHOATIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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